molecular formula C19H19N3O2 B4509309 N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4509309
M. Wt: 321.4 g/mol
InChI Key: LJXDFKHPZBICJO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves a multi-step process:

    Formation of 4-ethoxyphenylamine: This can be achieved by the ethoxylation of aniline.

    Synthesis of 4-(imidazol-1-ylmethyl)benzoic acid: This involves the reaction of imidazole with 4-chloromethylbenzoic acid under basic conditions.

    Coupling Reaction: The final step involves the coupling of 4-ethoxyphenylamine with 4-(imidazol-1-ylmethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenylamine or 4-(imidazol-1-ylmethyl)benzyl alcohol.

    Substitution: Formation of 4-nitro-ethoxybenzene or 4-bromo-ethoxybenzene.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The benzamide moiety may interact with protein targets, affecting their function and signaling pathways.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide can be compared with other benzamide derivatives and imidazole-containing compounds:

    Similar Compounds:

Uniqueness:

  • The presence of the ethoxy group provides unique electronic and steric properties, influencing the compound’s reactivity and binding affinity.
  • The combination of the imidazole ring and benzamide moiety offers a versatile scaffold for the development of new pharmacological agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-18-9-7-17(8-10-18)21-19(23)16-5-3-15(4-6-16)13-22-12-11-20-14-22/h3-12,14H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDFKHPZBICJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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